molecular formula C12H22O3Si B1603043 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane CAS No. 68245-19-2

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane

Cat. No. B1603043
CAS RN: 68245-19-2
M. Wt: 242.39 g/mol
InChI Key: FKJRMDBEUXDSFY-UHFFFAOYSA-N
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Description

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane, also known as BHTES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BHTES is a silane coupling agent that is widely used in the fields of materials science, organic chemistry, and biochemistry. In

Mechanism Of Action

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane acts as a coupling agent by forming covalent bonds between organic and inorganic materials. The trimethoxy silane group on [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane reacts with the hydroxyl groups on the surface of inorganic materials, forming a stable covalent bond. This improves the adhesion between the organic and inorganic materials, resulting in improved mechanical properties and stability.

Biochemical And Physiological Effects

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological systems are still being studied. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has been shown to have antibacterial and antifungal properties, which may make it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane in lab experiments is its ability to improve the mechanical properties and stability of organic-inorganic hybrid materials. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is also easy to synthesize and has a high yield. However, one of the limitations of using [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is its sensitivity to moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane in scientific research. One potential area of research is the development of new antimicrobial agents based on the antibacterial and antifungal properties of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane. Another area of research is the use of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane as a surface modifier for nanoparticles, improving their dispersion and stability. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane can also be used as a crosslinking agent for proteins and peptides, which may have potential applications in drug delivery systems. Overall, [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has the potential to be a valuable tool in a wide range of scientific research fields.

Scientific Research Applications

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has a wide range of scientific research applications due to its unique properties. It is commonly used as a coupling agent in the synthesis of organic-inorganic hybrid materials. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane can also be used as a surface modifier for nanoparticles, improving their dispersion and stability. In biochemistry, [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is used as a crosslinking agent for proteins and peptides. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)9-8-12-6-4-11(10-12)5-7-12/h4,6,11H,5,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJRMDBEUXDSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC12CCC(C1)C=C2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624813
Record name [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane

CAS RN

68245-19-2
Record name [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 2
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 3
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 4
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 5
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 6
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane

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